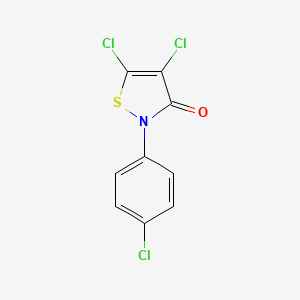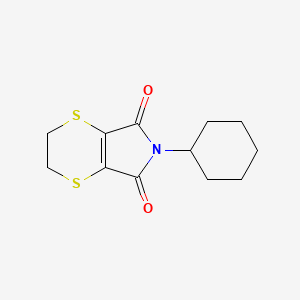
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- is an organic compound with the chemical formula C8H6N2O2S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
科学的研究の応用
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- has several applications in scientific research. It is widely studied for its physical, chemical, and biological properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism by which p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use in various fields.
類似化合物との比較
Similar Compounds: Similar compounds to p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- include p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-allyl- and p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-(phenylmethyl)- .
Uniqueness: What sets p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- apart from these similar compounds is its unique cyclohexyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications and further research.
特性
CAS番号 |
34419-08-4 |
|---|---|
分子式 |
C12H15NO2S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
6-cyclohexyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H15NO2S2/c14-11-9-10(17-7-6-16-9)12(15)13(11)8-4-2-1-3-5-8/h8H,1-7H2 |
InChIキー |
DKOPMZBTABRHGS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)SCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


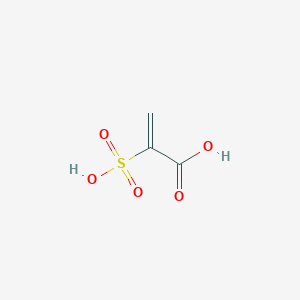
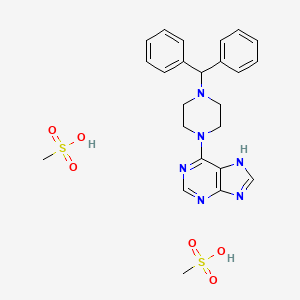
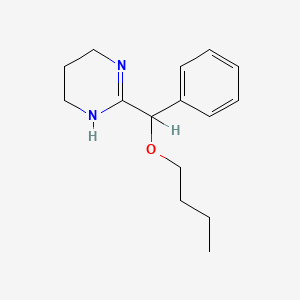
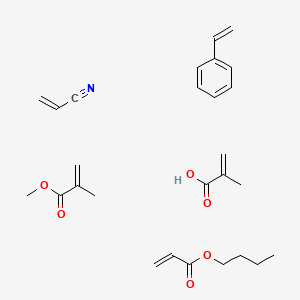

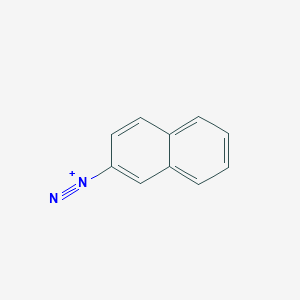
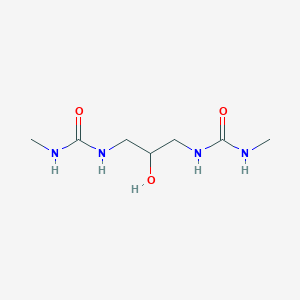
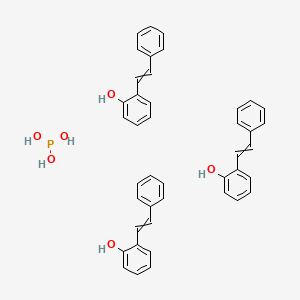
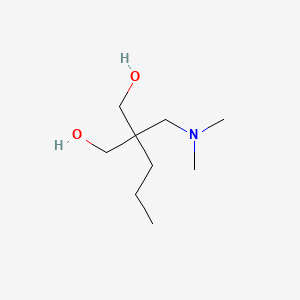
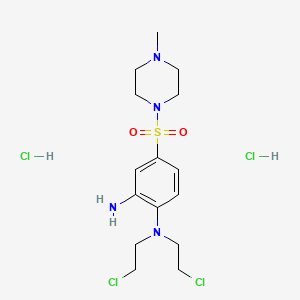
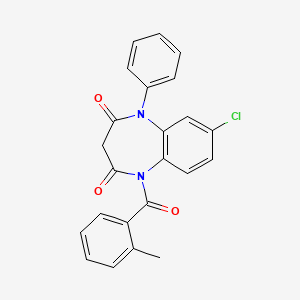
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

